![molecular formula C31H17F3N2O4 B13094295 6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl and quinoline groups. The synthetic route typically starts with the preparation of the isobenzofuran and xanthen intermediates, followed by their cyclization to form the spiro structure. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the quinoline group is added via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spiro structure and trifluoromethyl group contribute to its binding affinity and specificity, while the quinoline group can interact with nucleic acids and proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its combination of a spiro structure, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds, providing opportunities for novel research and development.
Propriétés
Formule moléculaire |
C31H17F3N2O4 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
6-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C31H17F3N2O4/c32-31(33,34)22-15-24(28(35)37)36-23-13-12-16(14-18(22)23)17-6-5-9-21-27(17)29(38)40-30(21)19-7-1-3-10-25(19)39-26-11-4-2-8-20(26)30/h1-15H,(H2,35,37) |
Clé InChI |
MSIPIYVAQSEZKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



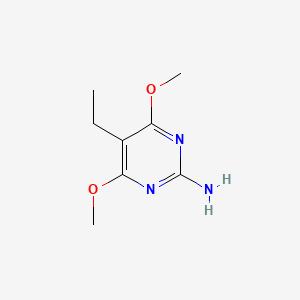
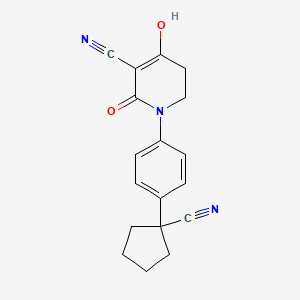
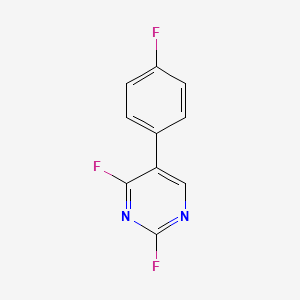
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
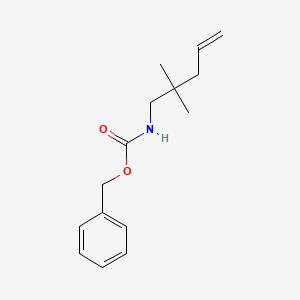
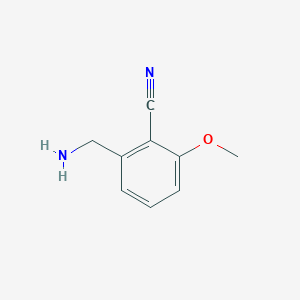
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
